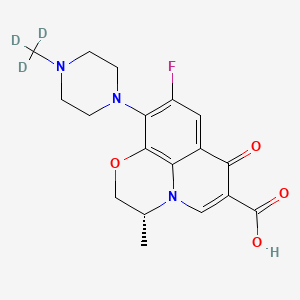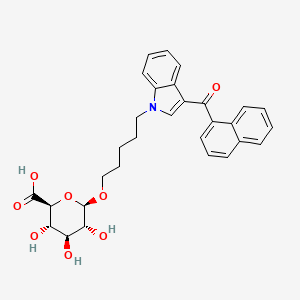
Girard's Reagent P-d5
Overview
Description
Girard’s Reagent P-d5 is a deuterated version of Girard’s Reagent P . It is a cationic hydrazine reagent and is used as an internal standard for the quantification of Girard’s reagent P by GC- or LC-MS . It has been used as a derivatization reagent to quantify glycans, oxysterols, and 5-methylcytosine derivatives .
Synthesis Analysis
Girard’s Reagent P-d5 is used in the labeling of steroid hormones for mass spectroscopy analysis enabling accurate and sensitive steroid hormone quantification . It has been used in a simplified quantitative glycomics strategy, which features nonreductive isotopic labeling of reducing glycans with either nondeuterated (d0-) or deuterated (d5-) Girard’s reagent P (GP) without salts introduced .Molecular Structure Analysis
The molecular formula of Girard’s Reagent P-d5 is C7H5D5ClN3O . The InChi Code is InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; .Chemical Reactions Analysis
Girard’s Reagent P-d5 is used in the generation of water-soluble hydrazones of carbonyl compounds aiding their separation . These reagents are sensitive and selective . It has been used in a simplified quantitative glycomics strategy, which features nonreductive isotopic labeling of reducing glycans .Physical And Chemical Properties Analysis
Girard’s Reagent P-d5 is a crystalline solid . It has a formula weight of 192.7 . It has a solubility of 1 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) . The λmax is 260 nm .Scientific Research Applications
Glycomics and Disease Biomarkers Girard's Reagent P-d5 is used in glycomics, particularly in the quantitative analysis of glycan expression between different biological samples. This application is vital in studying protein glycosylation patterns and searching for disease glycan biomarkers. The reagent facilitates simplified mass spectrometric profiles of GP derivatives of neutral glycans, enabling rapid and sensitive quantitative comparisons between different glycan samples (Wang et al., 2014).
Quantitative Analysis of Steroid Hormones this compound has been utilized in the sensitive detection of steroid hormones in body fluids. This method involves stable isotope labeling coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis. It significantly improves the ionization efficiencies of steroid hormones, aiding in uncovering mechanisms of diseases related to steroid hormones (Guo et al., 2016).
Nucleoside and Nucleotide Modification This reagent has shown specificity in the modification of cytidylic acids, replacing the C-4 amino group of N1-substituted cytosine and cytidylic acids with an acetohydrazidopyridinium residue. This reaction is highly specific for cytosine nucleotides, contributing to the understanding of nucleic acid chemistry and potential therapeutic applications (Kikugawa et al., 1967).
Glycosphingolipid Glycans Quantification The reagent is instrumental in the quantitative analysis of glycosphingolipids (GSLs), especially in animal tissue. It enables the high-sensitivity analysis of GSL glycome, revealing differences between various tissues and animal species. This method has significant implications for glycomic studies (Wang et al., 2019).
Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry this compound is used in the analysis of 25-hydroxyvitamin D3, vitamin D3, and related compounds. It facilitates enzyme-assisted derivatization in isotope-dilution liquid chromatography–tandem mass spectrometry, improving the analysis of these vitamins (Abdel-Khalik et al., 2014).
Mechanism of Action
Target of Action
Girard’s Reagent P-d5 is primarily used as a derivatization reagent . Its primary targets are carbonyl compounds , specifically glycans, oxysterols, and 5-methylcytosine derivatives . These compounds play crucial roles in various biological processes, including carbohydrate metabolism, lipid biochemistry, and epigenetics .
Mode of Action
Girard’s Reagent P-d5 interacts with its targets by generating water-soluble hydrazones of carbonyl compounds . This reaction aids in the separation of these compounds, making them easier to analyze .
Biochemical Pathways
The action of Girard’s Reagent P-d5 affects several biochemical pathways. For instance, it impacts carbohydrate metabolism when used to quantify glycans . It also influences lipid biochemistry when used to quantify oxysterols . Additionally, it affects epigenetic processes when used to quantify 5-methylcytosine derivatives .
Pharmacokinetics
It’s known that the compound is used as an internal standard for the quantification of girard’s reagent p by gc- or lc-ms . Deuterium substitution, as seen in Girard’s Reagent P-d5, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Girard’s Reagent P-d5 action is the formation of water-soluble hydrazones of carbonyl compounds . This transformation allows for the accurate and sensitive quantification of target compounds like glycans, oxysterols, and 5-methylcytosine derivatives .
Action Environment
The action of Girard’s Reagent P-d5 can be influenced by various environmental factors. For instance, the solubility of the reagent can affect its action. It is soluble in DMSO at 1 mg/ml and in PBS (pH 7.2) at 10 mg/ml . The storage conditions can also impact its stability, with recommended storage at -20°C .
Safety and Hazards
Users should avoid breathing mist, gas or vapours of Girard’s Reagent P-d5 . Contact with skin and eyes should be avoided . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Future Directions
Girard’s Reagent P-d5 has been used in a simplified quantitative glycomics strategy . This strategy has the potential for high-sensitivity analysis of sialylated glycans as GP derivatives, which involves neutralization of the carboxyl group of sialic acid by chemical derivatization . This suggests that Girard’s Reagent P-d5 could have further applications in the field of glycomics.
Biochemical Analysis
Biochemical Properties
Girard’s Reagent P-d5 plays a crucial role in biochemical reactions as a derivatization reagent. It interacts with various biomolecules, including glycans, oxysterols, and 5-methylcytosine derivatives. The reagent forms hydrazones with carbonyl groups, which aids in the separation and quantification of these compounds. For instance, it has been used to quantify glycans by electrospray ionization mass spectrometry, providing a simplified and sensitive method for glycomics . Additionally, Girard’s Reagent P-d5 has been employed in the analysis of steroid hormones, enabling accurate and sensitive quantification .
Cellular Effects
Girard’s Reagent P-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules such as glycans and oxysterols can affect cell function by altering the glycosylation patterns of proteins and the levels of oxysterols, which are important signaling molecules . These changes can impact cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, Girard’s Reagent P-d5 exerts its effects through the formation of hydrazones with carbonyl-containing biomolecules. This interaction facilitates the derivatization and subsequent quantification of these compounds by mass spectrometry. The reagent’s cationic nature allows it to form stable complexes with negatively charged biomolecules, enhancing its binding affinity and specificity . Additionally, the deuterated form of the reagent provides improved stability and reduced background noise in mass spectrometric analyses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Girard’s Reagent P-d5 can change over time due to factors such as stability and degradation. The compound is stable under recommended storage conditions, typically at -20°C, and can maintain its integrity for several years . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that Girard’s Reagent P-d5 can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of Girard’s Reagent P-d5 can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, Girard’s Reagent P-d5 can cause adverse effects, including toxicity and alterations in cellular function . Threshold effects have been observed, where the compound’s efficacy in biochemical assays increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
Girard’s Reagent P-d5 is involved in various metabolic pathways, primarily through its interaction with carbonyl-containing biomolecules. The reagent forms hydrazones with these compounds, facilitating their quantification and analysis by mass spectrometry. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic pathways of glycans, oxysterols, and other biomolecules . Additionally, the deuterated form of the reagent can influence the pharmacokinetics and metabolic profile of the labeled compounds .
Transport and Distribution
Within cells and tissues, Girard’s Reagent P-d5 is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to interact with negatively charged cellular components, facilitating its uptake and distribution . These interactions can affect the localization and accumulation of the reagent within specific cellular compartments, influencing its activity and function.
Subcellular Localization
Girard’s Reagent P-d5 exhibits specific subcellular localization, primarily within compartments containing carbonyl-containing biomolecules. The reagent’s targeting signals and post-translational modifications direct it to these compartments, where it can exert its effects on biomolecule derivatization and quantification . This localization is crucial for the reagent’s efficacy in biochemical assays, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Girard's Reagent P-d5 involves the reaction of Girard's Reagent T with deuterated formaldehyde.", "Starting Materials": [ "Girard's Reagent T", "Deuterated Formaldehyde" ], "Reaction": [ "Mix Girard's Reagent T and deuterated formaldehyde in a solvent, such as ethanol or methanol.", "Heat the mixture at reflux temperature for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a solvent, such as diethyl ether or chloroform, to remove impurities.", "Dry the solid under vacuum to obtain Girard's Reagent P-d5." ] } | |
CAS RN |
1505505-87-2 |
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
192.658 |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)ethanehydrazonate;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
InChI Key |
NDXLVXDHVHWYFR-GWVWGMRQSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=NN)[O-].Cl |
synonyms |
1-(Carboxymethyl)pyridinium-d6 Chloride Hydrazide; 1-(2-Hydrazino-2-oxoethyl)pyridinium-d5 Chloride; Girard-P Reagent-d5; Girard’s P Reagent-d5; (Pyridinio-d5)acetohydrazide Chloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

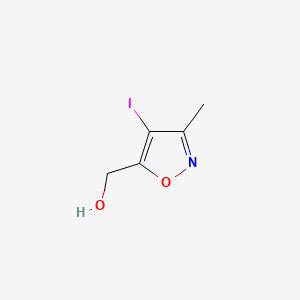

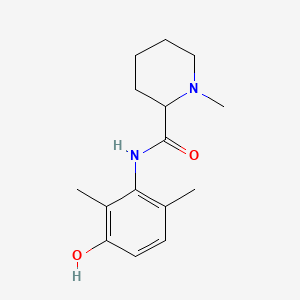

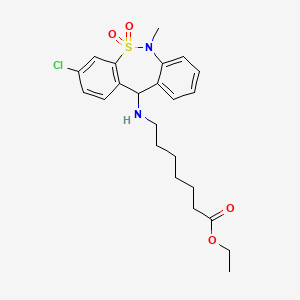
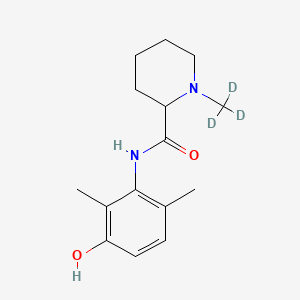
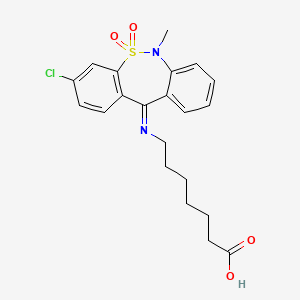
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
